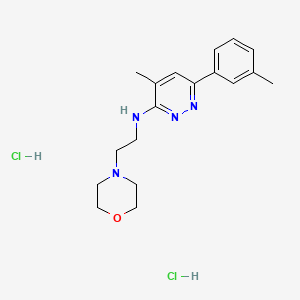
4-Morpholineethanamine, N-(4-methyl-6-(3-methylphenyl)-3-pyridazinyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Morpholineethanamine, N-(4-methyl-6-(3-methylphenyl)-3-pyridazinyl)-, dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, an ethanamine group, and a pyridazinyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineethanamine, N-(4-methyl-6-(3-methylphenyl)-3-pyridazinyl)-, dihydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyridazinyl moiety: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the methylphenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Attachment of the morpholine ring: This can be done through nucleophilic substitution reactions.
Formation of the dihydrochloride salt: The final compound is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-Morpholineethanamine, N-(4-methyl-6-(3-methylphenyl)-3-pyridazinyl)-, dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
科学的研究の応用
4-Morpholineethanamine, N-(4-methyl-6-(3-methylphenyl)-3-pyridazinyl)-, dihydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a pharmacological agent targeting specific biological pathways.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
作用機序
The mechanism of action of 4-Morpholineethanamine, N-(4-methyl-6-(3-methylphenyl)-3-pyridazinyl)-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
類似化合物との比較
Similar Compounds
4-Morpholineethanamine derivatives: Compounds with similar structures but different substituents on the morpholine ring or the pyridazinyl moiety.
Pyridazinyl compounds: Other compounds containing the pyridazinyl group with different functional groups attached.
Uniqueness
The uniqueness of 4-Morpholineethanamine, N-(4-methyl-6-(3-methylphenyl)-3-pyridazinyl)-, dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
118269-91-3 |
|---|---|
分子式 |
C18H26Cl2N4O |
分子量 |
385.3 g/mol |
IUPAC名 |
4-methyl-6-(3-methylphenyl)-N-(2-morpholin-4-ylethyl)pyridazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C18H24N4O.2ClH/c1-14-4-3-5-16(12-14)17-13-15(2)18(21-20-17)19-6-7-22-8-10-23-11-9-22;;/h3-5,12-13H,6-11H2,1-2H3,(H,19,21);2*1H |
InChIキー |
WHIQWHROFWBEKA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=NN=C(C(=C2)C)NCCN3CCOCC3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



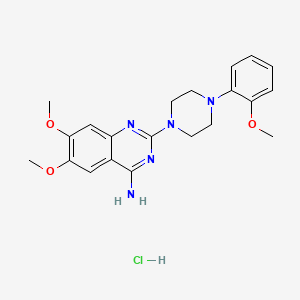

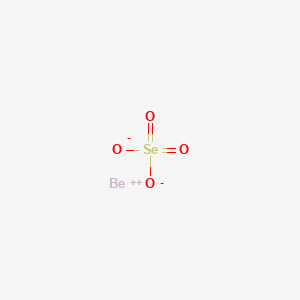
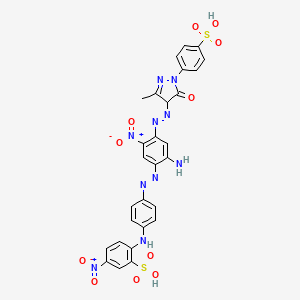
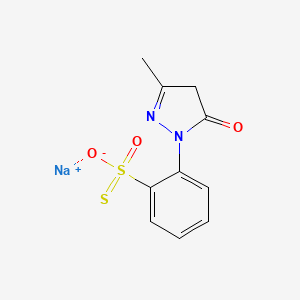
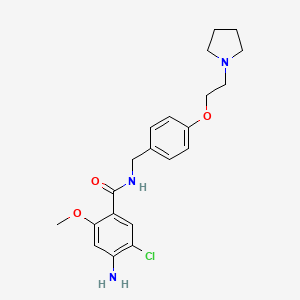
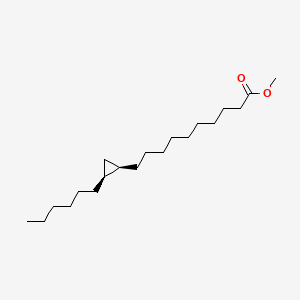
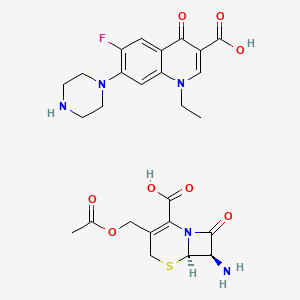
![12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18-octaene-3,10,20,21-tetrone](/img/structure/B12743962.png)




